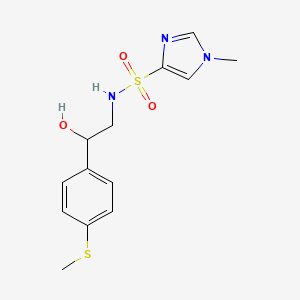

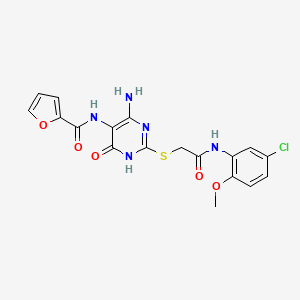

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of an imidazole ring substituted with sulfonamide and hydroxy-phenyl-ethyl groups, making it a molecule of interest in medicinal chemistry and other research domains.

Preparation Methods The synthesis of this compound involves several steps, typically starting with the preparation of the imidazole nucleus. Various synthetic routes can be employed, including the use of 4-methylthio-phenyl-ethyl precursors and sulfonamide-functionalized intermediates. Reaction conditions often involve using mild bases or acidic catalysts, with precise control over temperature and pH to ensure selective substitution.

Industrial Production Methods On an industrial scale, the synthesis would likely leverage flow chemistry techniques to improve reaction efficiency and yield. The scalable methods would involve the use of reactors designed to handle the specific requirements of each reaction step, including temperature and pressure control, to maintain product purity and consistency.

Chemical Reactions Analysis this compound undergoes various types of reactions:

Oxidation: It can be oxidized using agents like hydrogen peroxide or peracids, transforming the thioether group into sulfoxides or sulfones.

Reduction: Reductive processes, using reducing agents such as sodium borohydride, can alter the functional groups within the compound, potentially reducing sulfonamide to amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole or phenyl-ethyl sites, with common reagents including halides and alkoxides.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group may hydrolyze, leading to cleavage products.

**Scientific Research

科学的研究の応用

Synthetic Methodologies and Chemical Properties

One-Pot Synthesis of Heterocyclic Sulfonamides : Research has developed a one-pot synthesis technique for creating imidazo[1,2-a]pyridin-3-ylsulfonamides and imidazo[2,1-b]thiazol-5-ylsulfonamides, highlighting a methodology that could potentially be applicable to the synthesis of compounds with similar structural features as "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" (Rozentsveig et al., 2013).

Antimicrobial and Anticancer Activity : Novel analogs of class III antiarrhythmic agents have been synthesized and tested for their electrophysiological activity, indicating the potential for designing compounds with specific biological activities based on the core structure of sulfonamide derivatives (Lis et al., 1987).

Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems to produce mammalian metabolites of sulfonamide derivatives underscores the importance of understanding the metabolic pathways and transformations these compounds undergo, which can aid in the design of more effective and safer chemical entities (Zmijewski et al., 2006).

Potential Applications

Antiproliferative Agents : The synthesis and evaluation of thiophene-2-sulfonamide derivatives as antiproliferative agents demonstrate the potential therapeutic applications of sulfonamide-based compounds in cancer treatment. This research provides insights into the design of new compounds for pharmacological use (Pawar et al., 2018).

Antibacterial and Antifungal Agents : Studies have shown the synthesis and antimicrobial activity of various sulfonamide derivatives, indicating their potential as antibacterial and antifungal agents. This suggests the scope for developing sulfonamide-based compounds, including those similar to "this compound," for use in treating microbial infections (Azab et al., 2013).

特性

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-16-8-13(14-9-16)21(18,19)15-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8-9,12,15,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNOKSSZEKJCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2813631.png)

![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)

![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)

![2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813639.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2813641.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2813644.png)